![molecular formula C18H12Cl2S2 B14446418 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene CAS No. 75354-78-8](/img/structure/B14446418.png)
1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene is an organic compound featuring a benzene ring substituted with a chloro group and a complex sulfanyl-alkynyl chain. This compound is part of the broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Kumada cross-coupling reaction, where a chlorobenzene derivative reacts with a Grignard reagent to form the desired product . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 80°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound.
化学反应分析
Types of Reactions: 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions with catalysts like palladium on carbon.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) at room temperature.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major Products:
Phenol derivatives: from nucleophilic substitution.
Sulfoxides or sulfones: from oxidation.
Alkenes or alkanes: from reduction.
科学研究应用
1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
作用机制
The mechanism of action of 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the sulfanyl and alkyne groups can undergo oxidation and reduction reactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
1-Chloro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of the sulfanyl-alkynyl chain.
1-Chloro-4-(chlorophenylmethyl)benzene: Contains a chlorophenylmethyl group instead of the sulfanyl-alkynyl chain.
1,1’-Sulfonylbis[4-chloro]benzene: Features a sulfonyl linkage between two chlorobenzene rings.
Uniqueness: 1-Chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene is unique due to its complex sulfanyl-alkynyl chain, which imparts distinct chemical reactivity and potential biological activities compared to simpler benzene derivatives.
属性
CAS 编号 |
75354-78-8 |
|---|---|
分子式 |
C18H12Cl2S2 |
分子量 |
363.3 g/mol |
IUPAC 名称 |
1-chloro-4-[6-(4-chlorophenyl)sulfanylhexa-2,4-diynylsulfanyl]benzene |
InChI |
InChI=1S/C18H12Cl2S2/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12H,13-14H2 |
InChI 键 |
HSTXTUBZDDORBL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1SCC#CC#CCSC2=CC=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
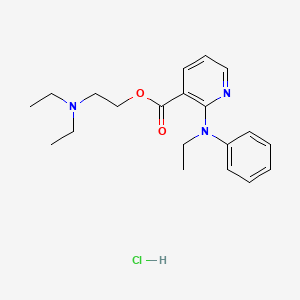
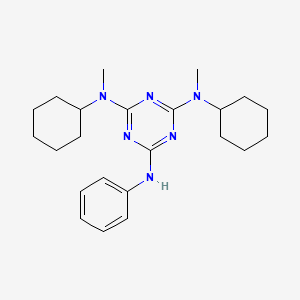
![6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14446363.png)
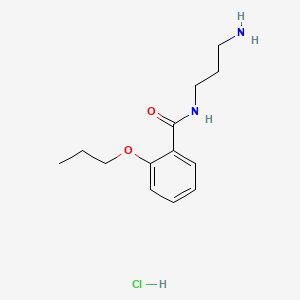

![1-Methyl-2-[(3-phenylprop-2-en-1-yl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14446379.png)
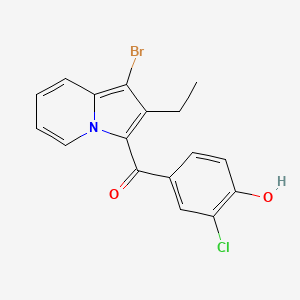
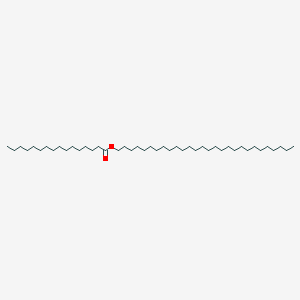
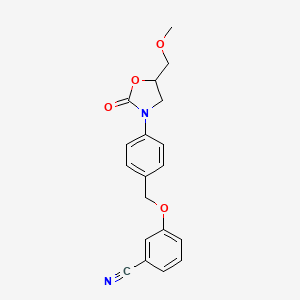
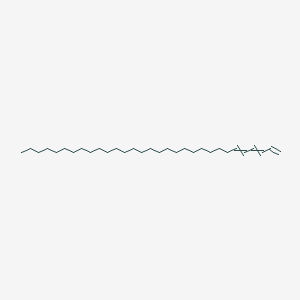
![1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one](/img/structure/B14446402.png)
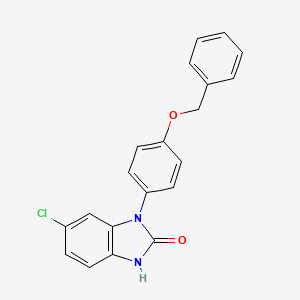
![1-[(2,5-Dibromothiophen-3-yl)methyl]-6-methoxy-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14446410.png)
